4-((3,6-Diamino-9-acridinyl)amino)benzenesulfonamide
CAS No.: 76015-34-4
Cat. No.: VC17288281
Molecular Formula: C19H17N5O2S
Molecular Weight: 379.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76015-34-4 |
|---|---|
| Molecular Formula | C19H17N5O2S |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 4-[(3,6-diaminoacridin-9-yl)amino]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H17N5O2S/c20-11-1-7-15-17(9-11)24-18-10-12(21)2-8-16(18)19(15)23-13-3-5-14(6-4-13)27(22,25)26/h1-10H,20-21H2,(H,23,24)(H2,22,25,26) |
| Standard InChI Key | NFPWNFDOZNXLDR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)N)N)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
The compound is systematically named 4-[(3-aminoacridin-9-yl)amino]benzenesulfonamide under IUPAC conventions . Key identifiers include:
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CAS Registry: 76015-23-1
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ChEMBL ID: CHEMBL106697
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SMILES:
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)N)NC4=CC=C(C=C4)S(=O)(=O)N -
InChIKey: KTPKHKSQSQDJCK-UHFFFAOYSA-N
The structural depiction (Fig. 1) reveals a tricyclic acridine system with a 3-amino substitution and a para-linked benzenesulfonamide moiety.
Molecular and Electronic Properties
Computational data from PubChem characterize critical properties:
| Property | Value |
|---|---|
| Molecular Weight | 364.4 g/mol |
| Topological Polar SA | 119 Ų |
| Heavy Atom Count | 26 |
| Rotatable Bonds | 3 |
| Complexity | 585 |
The planar acridine system () facilitates π-π stacking interactions, while the sulfonamide group () enhances aqueous solubility at physiological pH .
Synthesis and Functionalization Strategies
Retrosynthetic Analysis
While no direct synthesis is reported, modular approaches from nitrogen heterocycle chemistry apply :
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Acridine Core Construction: Ullmann coupling of dichlorobenzene with o-phenylenediamine derivatives.
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Amino Functionalization: Nitration followed by selective reduction at the 3-position.
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Sulfonamide Conjugation: Buchwald-Hartwig amination of 4-bromobenzenesulfonamide with the aminoacridine intermediate.
Key Reaction Challenges
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Regioselectivity: Controlling nitration to favor the 3-position over 1-/4-positions requires directing groups.
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Solubility Limitations: The hydrophobic acridine core necessitates polar aprotic solvents (DMF, DMSO) for sulfonamide coupling .
Pharmacokinetic and Pharmacodynamic Profiles
Absorption and Distribution
Comparative data from amsacrine analogs suggest:
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Plasma Half-Life: ~7–17 hours (unchanged compound)
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CNS Penetration: <2% plasma levels (blood-brain barrier exclusion)
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Protein Binding: Estimated >90% due to aromatic stacking
Metabolism and Excretion
Hepatic cytochrome P450-mediated oxidation likely dominates, with:
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